[(3-CHLOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
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Overview
Description
[(3-Chlorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a chemical compound that features a combination of a chlorophenyl group, a carbamoyl group, and a methylthiophene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chlorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate typically involves the reaction of 3-chlorophenyl isocyanate with methyl 5-methylthiophene-2-carboxylate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(3-Chlorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
[(3-Chlorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(3-Chlorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[(3-Chlorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate can be compared with other similar compounds, such as:
[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate: A similar compound with a different substitution pattern on the thiophene ring.
[(3-Chlorophenyl)carbamoyl]methyl 2-methylthiophene-2-carboxylate: Another analog with variations in the methylthiophene structure.
Properties
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-5-6-12(20-9)14(18)19-8-13(17)16-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZHLRCNYARLRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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